molecular formula C27H26N2O3 B12366613 Tgf|arii-IN-2

Tgf|arii-IN-2

Cat. No.: B12366613
M. Wt: 426.5 g/mol
InChI Key: WTONWMZKZZLTIS-UHFFFAOYSA-N
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Description

Transforming growth factor-beta (TGFβ) signaling is a critical pathway regulating cell proliferation, differentiation, and apoptosis, with dysregulation linked to cancer, fibrosis, and metabolic disorders . TGFβ ligands (e.g., TGFβ1, TGFβ2, TGFβ3) bind to type I/II serine/threonine kinase receptors (TGFβRI/II), activating downstream Smad-dependent and independent pathways. Inhibitors targeting TGFβ receptors (e.g., TGFβRI/ALK5) have emerged as therapeutic candidates for diseases driven by aberrant TGFβ signaling, such as metastatic cancers and fibrotic disorders .

Based on nomenclature conventions, it likely targets TGFβRI/II to block Smad2/3 phosphorylation, akin to compounds like RepSox and LY2157299 . This article compares Tgf|arii-IN-2 with structurally or functionally similar TGFβ inhibitors, leveraging evidence from related studies.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[4-[methyl-[(4-phenylphenyl)methyl]carbamoyl]-1H-indol-3-yl]acetate

InChI

InChI=1S/C27H26N2O3/c1-3-32-25(30)16-22-17-28-24-11-7-10-23(26(22)24)27(31)29(2)18-19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-15,17,28H,3,16,18H2,1-2H3

InChI Key

WTONWMZKZZLTIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=CC=CC(=C21)C(=O)N(C)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tgf|arii-IN-2 involves the use of specific synthetic routes that ensure the stability and efficacy of the compound. One common method includes the use of nanoparticles and nanostructured films. For instance, this compound can be encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent displacement method . This method involves dissolving the compound in a suitable solvent and then adding it to a polymer solution to form nanoparticles.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using bioreactors. The compound can be produced by incorporating it into decellularized biomatrix hydrogels containing alginate microspheres . This method ensures controlled release and stability of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tgf|arii-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Comparison with Similar Compounds

Comparative Analysis of TGFβ Inhibitors

The following table synthesizes key features of TGFβ inhibitors discussed in the evidence, providing a framework for contextualizing Tgf|arii-IN-2:

Compound Target Mechanism Key Findings Applications References
RepSox TGFβRI/ALK5 Inhibits Smad2 phosphorylation Induces brown adipogenesis; suppresses EMT in cancer models Obesity, type 2 diabetes, fibrosis
LY2157299 TGFβRI/ALK5 Reduces Smad2 phosphorylation Phase II trials in glioblastoma and hepatocellular carcinoma Oncology
Tranilast TGFβ1/TGFβ2 release Blocks ligand secretion Reduces fibrosis in cardiac and dermal tissues Fibrosis, allergic inflammation
TGFβ1 TGFβRI/II Activates Smad2/3 Promotes endothelial cell proliferation; higher activity vs. TGFβ2 in some contexts Wound healing, immune regulation
TGFβ2 TGFβRI/II Activates Smad2/3 Prognostic biomarker in gastric cancer (STAD); linked to immune evasion Cancer prognosis, EMT regulation

Mechanistic Selectivity

  • RepSox and LY2157299 : Both inhibit TGFβRI/ALK5 kinase activity, suppressing Smad2 phosphorylation. RepSox additionally promotes brown adipogenesis, suggesting off-target metabolic effects .
  • Tranilast : Unlike kinase inhibitors, Tranilast reduces TGFβ1/2 secretion, indirectly dampening downstream signaling .
  • TGFβ1 vs. TGFβ2 : While both ligands activate similar receptors, TGFβ2 exhibits weaker binding affinity in endothelial cells, leading to context-dependent functional differences .

Functional Outcomes in Disease Models

  • Cancer: TGFβ2 overexpression correlates with poor survival in gastric cancer (STAD) and promotes immune cell infiltration . LY2157299 reduces tumor growth in hepatocellular carcinoma by blocking TGFβ-mediated EMT .
  • Fibrosis :
    • Tranilast ameliorates fibrosis by reducing TGFβ1/2 levels in cardiac tissues .

Clinical and Preclinical Data

Parameter RepSox LY2157299 Tranilast
IC50 (TGFβRI) 23 nM 4.8 nM N/A
Clinical Phase Preclinical Phase II Approved (Japan)
Key Limitation Off-target effects Dose-limiting toxicity Limited bioavailability

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